molecular formula C18H19FN2O3 B2538751 N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1207029-27-3

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No.: B2538751
CAS No.: 1207029-27-3
M. Wt: 330.359
InChI Key: JXFYALBFMJSXIF-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,5-dimethylaniline, under anhydrous conditions.

    Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction between 4-fluorophenol and an ethyl halide, followed by coupling with the oxalamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide group can be reduced to the corresponding amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the aromatic rings could yield quinones, while reduction of the oxalamide group would produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-dimethylphenyl)-N2-(2-(4-chlorophenoxy)ethyl)oxalamide
  • N1-(2,5-dimethylphenyl)-N2-(2-(4-bromophenoxy)ethyl)oxalamide

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its performance in various applications.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-9-10-24-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFYALBFMJSXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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